molecular formula C10H19NO3 B152913 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate CAS No. 225641-84-9

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Cat. No.: B152913
CAS No.: 225641-84-9
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-SFYZADRCSA-N
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Description

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3S)-3-hydroxycyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required to achieve the desired sequence of amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate group on a cyclopentyl ring. This combination of functional groups and stereochemistry provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-03-1
Record name rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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